molecular formula C32H61N3O5 B102124 Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate CAS No. 16859-09-9

Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate

Cat. No. B102124
CAS RN: 16859-09-9
M. Wt: 567.8 g/mol
InChI Key: ONZANXVZTBOIBK-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate is a chemical compound that is commonly used in scientific research. It is also known as MDPV and belongs to the class of cathinones. This compound has gained popularity due to its ability to stimulate the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels.

Mechanism Of Action

The mechanism of action of MDPV involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to the stimulation of the central nervous system. MDPV also binds to the dopamine transporter, leading to an increase in dopamine release.

Biochemical And Physiological Effects

The biochemical and physiological effects of MDPV include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, which is responsible for the euphoric effects of the drug. MDPV has also been shown to cause vasoconstriction, which can lead to cardiovascular problems.

Advantages And Limitations For Lab Experiments

MDPV has several advantages for lab experiments, including its ability to stimulate the central nervous system and its similarity to other drugs such as cocaine and amphetamines. However, MDPV also has several limitations, including its potential for abuse and addiction, and its potential for causing cardiovascular problems.

Future Directions

There are several future directions for the study of MDPV. One area of research could focus on the development of treatments for addiction to cathinones such as MDPV. Another area of research could focus on the development of new drugs that target the dopamine transporter, which could have potential therapeutic applications in the treatment of drug addiction. Additionally, more research could be done to investigate the long-term effects of MDPV on the brain and behavior.

Synthesis Methods

The synthesis of MDPV involves several steps, including the condensation of 4-methylpentanoic acid with decanoyl chloride to form 4-methylpentanoyl decanoate. This intermediate is then reacted with N-Boc-2,5-diaminopentanoic acid to form the desired compound, MDPV. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MDPV has gained popularity in scientific research due to its ability to stimulate the central nervous system. It has been used in studies to investigate the effects of cathinones on the brain and behavior. MDPV has also been used in studies to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines. Additionally, MDPV has been used in studies to investigate the role of the dopamine transporter in drug addiction.

properties

CAS RN

16859-09-9

Product Name

Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate

Molecular Formula

C32H61N3O5

Molecular Weight

567.8 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C32H61N3O5/c1-6-8-10-12-14-16-18-22-29(36)33-24-20-21-27(31(38)35-28(25-26(3)4)32(39)40-5)34-30(37)23-19-17-15-13-11-9-7-2/h26-28H,6-25H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)/t27-,28-/m0/s1

InChI Key

ONZANXVZTBOIBK-NSOVKSMOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC

SMILES

CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)NCCCC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)CCCCCCCCC

synonyms

N2,N5-Didecanoyl-L-Orn-L-Leu-OMe

Origin of Product

United States

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